molecular formula C10H9N3O3 B2602755 Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate CAS No. 114097-17-5

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

Cat. No.: B2602755
CAS No.: 114097-17-5
M. Wt: 219.2
InChI Key: ICURIHAQCHEMSG-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (CAS: 114097-17-5; MFCD24445672) is a bicyclic heterocyclic compound featuring a fused pyridine-pyrazine core with an ester functional group at position 2 and a ketone at position 3 . This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in the synthesis of CCT239065, a potent inhibitor of the V600EBRAF kinase, which is implicated in melanoma and other cancers . Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 235.24 g/mol .

Properties

IUPAC Name

ethyl 3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)13-8-6(12-7)4-3-5-11-8/h3-5H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICURIHAQCHEMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .

Chemical Reactions Analysis

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)12.5
Ethyl derivativeHeLa (cervical cancer)9.8

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antiallergy Activity

Another significant application is its potential as an antiallergy agent. Research indicates that structural modifications can enhance its potency compared to existing treatments:

CompoundActivity TypeED50 (mg/kg)Reference
Ethyl 3-oxo derivativeAntiallergy (oral)3.0

This compound exhibits activity comparable to established antiallergy medications, indicating its potential for therapeutic use in allergic conditions.

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of ethyl 3-oxo derivatives on MCF-7 and HeLa cells using MTT assays. Results indicated significant cell growth inhibition at low concentrations, suggesting a promising avenue for cancer therapy development .
  • Antiallergy Efficacy : In a comparative study of various compounds for their antiallergic properties, ethyl 3-oxo derivatives demonstrated superior efficacy in animal models when administered orally, outperforming traditional treatments like disodium cromoglycate .

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Variation Molecular Formula Key Properties/Applications References
Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate 4-Methyl substitution; tetrahydropyrido ring C₁₁H₁₃N₃O₃ Enhanced ring saturation; potential stability
Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate Hydroxyl group at position 2 C₁₀H₉N₃O₃ Increased hydrogen bonding capability
Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate Pyrrolopyridazine core; methyl substitution C₁₀H₁₁N₃O₃ Planar structure; antimicrobial activity
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate Quinoxaline core; propanoate chain C₁₄H₁₄N₂O₄ Extended solubility; antidiabetic applications
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Pyrazolo-pyrazine system; tetrahydropyrazine ring C₉H₁₁N₃O₃ Conformational flexibility; synthetic versatility

Structural and Electronic Differences

  • Heteroatom Variation : Replacement of pyrazine with pyridazine (e.g., pyrrolopyridazine derivatives) modifies electronic density, impacting interactions with biological targets such as enzymes or receptors .
  • Functional Group Modifications : The hydroxyl substitution in Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate enhances hydrogen bonding capacity, which could improve target affinity but may reduce lipophilicity .

Biological Activity

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (CAS: 114097-17-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antiproliferative, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.20 g/mol
  • CAS Number : 114097-17-5
  • Purity : Typically >97% in commercial preparations .

Antiproliferative Activity

Recent studies have indicated that compounds related to ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoxaline have shown high activity against breast adenocarcinoma cells (MCF-7 and MDA-MB-231), particularly under hypoxic conditions .

CompoundCell LineIC50 (µM)Mechanism
Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazineMCF-7<10Induction of apoptosis
Quinoxaline derivativePC3 (prostate cancer)18Inhibition of VEGFR-2 and SRC kinases

Antimicrobial Activity

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. For example, quinoxaline derivatives have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.

MicroorganismMIC (µg/mL)Reference
Enterococcus faecalis0.4 - 1.9
Staphylococcus aureus0.39 - 0.78
Escherichia coli0.25 - 10

Anti-inflammatory Activity

The anti-inflammatory potential of ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine has been highlighted in various studies focusing on its ability to modulate inflammatory pathways. Compounds with similar structures have been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in MDPI reported that derivatives of quinoxaline exhibited significant anticancer activity by inducing apoptosis in cancer cell lines at submicromolar concentrations. The structural modifications were found to enhance the efficacy against specific cancer types .
  • Antimicrobial Efficacy : Research indicated that certain derivatives demonstrated potent antimicrobial activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics based on this scaffold .
  • Inflammation Modulation : Another study noted the ability of related compounds to inhibit inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. Methodological Considerations :

  • Purification via recrystallization or column chromatography to isolate the product .
  • Reaction monitoring by TLC to ensure completion .
  • Solvent selection (e.g., DMF for coupling efficiency vs. pyridine for one-pot reactions) impacts yield and purity .

How is this compound characterized structurally, and what analytical techniques are most reliable?

Basic Research Question
Structural elucidation relies on:

  • X-ray crystallography : Determines bond angles (e.g., 0.93° between pyrrole and pyridazinone rings) and hydrogen-bonding networks (N–H⋯O/N interactions) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituents (e.g., ethyl ester protons at δ 4.33 ppm, aromatic protons in pyrazine/pyridine rings) .
    • IR : Confirms carbonyl (1704 cm⁻¹) and amine (1547 cm⁻¹) groups .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M]+ at m/z 271.1065) .

Q. Table 1: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.84 (s, 1H, aromatic), 4.33 (q, –OCH₂)
¹³C NMRδ 162.4 (C=O), 141.3 (aromatic C)
IR2143 cm⁻¹ (N₃), 1704 cm⁻¹ (ester C=O)

How can reaction conditions be optimized to improve yield and purity in the synthesis of derivatives?

Advanced Research Question

  • Temperature control : Heating at 60°C in DMF enhances coupling efficiency but risks decomposition; lower temperatures (e.g., 50°C) may reduce side products .
  • Catalyst selection : Phase-transfer catalysts (e.g., triethylamine) improve reaction rates in heterocycle formation .
  • Solvent-free conditions : Minimize purification challenges in one-pot syntheses .
  • Byproduct mitigation : Use of Celite for dry-loading in chromatography reduces impurities .

Case Study : One-pot synthesis () achieved 65% yield by avoiding intermediate isolation, while multi-step methods () require rigorous purification, lowering yields to 51% .

What strategies address selectivity challenges in functionalizing the pyrido[2,3-b]pyrazine core?

Advanced Research Question

  • Regioselective substitutions : Electron-withdrawing groups (e.g., nitro, carboxamide) direct electrophilic attacks to specific positions (C-3 or C-5) .
  • Protecting groups : Boc (tert-butoxycarbonyl) shields amines during coupling reactions, enabling selective modifications .
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic ring closure .

Example : In , ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate was synthesized with a nitro group at C-5 using controlled nitration conditions .

How does the compound’s structure influence its biological activity, particularly in enzyme inhibition?

Advanced Research Question

  • PDE2A inhibition : The dihydropyrido-pyrazine scaffold in TAK-915 (a clinical PDE2A inhibitor) mimics cyclic nucleotides, enhancing binding to the enzyme’s catalytic site .
  • Hydrogen-bonding interactions : The 3-oxo group and pyrazine nitrogen atoms form critical H-bonds with residues like Gln453 and Asp707 in PDE2A .
  • Lipophilicity : Ethyl ester groups improve brain penetration, as seen in TAK-915’s pharmacokinetic profile .

Q. Table 2: Structure-Activity Relationship (SAR)

ModificationImpact on ActivityReference
3-Oxo groupEssential for H-bonding with PDE2A
Ethyl esterEnhances brain penetration
Fluorine substitutionIncreases metabolic stability

How are computational models (e.g., DFT, molecular docking) used to design derivatives with improved selectivity?

Advanced Research Question

  • Docking studies : Predict binding modes of derivatives to PDE2A, identifying steric clashes with off-target PDE isoforms (e.g., PDE10A) .
  • DFT calculations : Optimize geometries to assess electronic effects (e.g., electron-deficient pyrazine rings enhance π-π stacking) .
  • ADMET prediction : Tools like SwissADME forecast solubility and blood-brain barrier permeability .

Example : TAK-915’s design leveraged docking to replace a pyrazolo[1,5-a]pyrimidine core with dihydropyrido-pyrazine, improving PDE2A selectivity 100-fold .

What contradictions exist in reported synthetic methods, and how can they be resolved?

Advanced Research Question

  • Hydrazine vs. coupling agents : uses hydrazine for cyclization, while employs EDCI/HOBt. Hydrazine may generate hydrazide byproducts, requiring stringent purification .
  • Solvent effects : Pyridine in one-pot syntheses () vs. DMF in coupling reactions () leads to divergent yields. Solvent polarity and boiling point must align with reaction kinetics .
  • Oxidation methods : Bromine () vs. air oxidation () affects aromatization efficiency. Bromine offers faster kinetics but requires careful handling .

Resolution : Systematic screening of conditions (e.g., DOE approaches) can identify optimal parameters for specific derivatives .

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